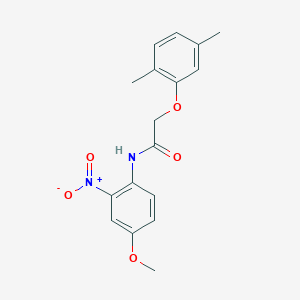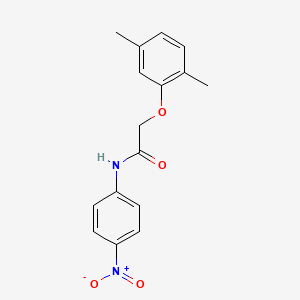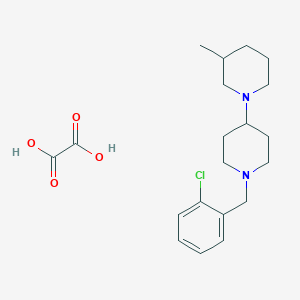
2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Overview
Description
2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound with a complex structure, featuring both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,5-dimethylphenol and 4-methoxy-2-nitroaniline.
Formation of the Ether Linkage: 2,5-dimethylphenol is reacted with chloroacetic acid in the presence of a base (such as sodium hydroxide) to form 2-(2,5-dimethylphenoxy)acetic acid.
Amide Formation: The 2-(2,5-dimethylphenoxy)acetic acid is then coupled with 4-methoxy-2-nitroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale, involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using sodium dithionite.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or bromine (Br₂) in the presence of a Lewis acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of both nitro and methoxy groups suggests it could interact with biological targets, possibly serving as a lead compound for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different biological activity.
2-(2,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, potentially affecting its solubility and membrane permeability.
2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)ethanamide: Similar structure but with an ethanamide group, which might alter its reactivity and biological interactions.
Uniqueness
The combination of the nitro and methoxy groups in 2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide makes it unique, offering a balance of reactivity and stability that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-5-12(2)16(8-11)24-10-17(20)18-14-7-6-13(23-3)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZTXLJNVYNFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3973632.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B3973645.png)
![methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3973648.png)
![2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3973657.png)

![4-chloro-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B3973672.png)

![N-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3973687.png)

![N-(2-pyrazol-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3973713.png)

![1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine;oxalic acid](/img/structure/B3973721.png)

![N-allyl-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3973738.png)
